Selective Human Calcitonin Receptor (hCTr) Agonism with Zero Activity at PTH1, CRF1, or GLP1 Receptors
In a high-throughput functional screen of a library of nearly 200 biologically active peptides against four human class B GPCRs using Receptor Selection and Amplification Technology (R-SAT), PHM-27 selectively activated only the human calcitonin receptor (hCTr). No functional activity was detected at the human parathyroid hormone 1 receptor (PTH1R), corticotropin-releasing factor 1 receptor (CRF1), or glucagon-like peptide 1 receptor (GLP1) at any concentration tested [1]. At hCTr, PHM-27 displayed an EC₅₀ of 11 nM and an efficacy (Eₘₐₓ) comparable to that of human calcitonin, the endogenous receptor ligand. These results were independently confirmed in cyclic AMP accumulation assays [1]. In competition binding studies, PHM-27, human calcitonin, and the antagonist salmon calcitonin(8–32) each inhibited ¹²⁵I-calcitonin binding to membranes from cells transiently expressing hCTr, confirming direct receptor engagement [1]. This selectivity profile distinguishes PHM-27 from VIP, which activates VPAC1 and VPAC2 receptors, and from cross-reactive calcitonin family peptides (e.g., amylin, CGRP) that exhibit broader receptor promiscuity.
| Evidence Dimension | Receptor activation selectivity across four human class B GPCRs (agonist mode) |
|---|---|
| Target Compound Data | PHM-27: hCTr EC₅₀ = 11 nM; PTH1R = no activity; CRF1 = no activity; GLP1 = no activity |
| Comparator Or Baseline | Human calcitonin: hCTr agonist (similar Eₘₐₓ to PHM-27); VIP: activates VPAC1 (EC₅₀ ≈ 3 nM) and VPAC2 (EC₅₀ ≈ 8 nM), not hCTr-selective; 196 other peptides in library showed no selective hCTr activation profile matching PHM-27 |
| Quantified Difference | PHM-27 is functionally silent at PTH1R, CRF1, and GLP1 receptors — zero detectable agonist response — while achieving hCTr EC₅₀ = 11 nM. VIP has an entirely divergent receptor target profile (VPAC1/VPAC2, not hCTr). Human calcitonin shares hCTr agonism but is a structurally unrelated 32-amino acid peptide with a disulfide-bonded N-terminal ring absent from PHM-27. |
| Conditions | R-SAT cell-based functional assay; cAMP accumulation assay; ¹²⁵I-calcitonin competition binding using transiently transfected cell membranes expressing recombinant hCTr |
Why This Matters
Researchers requiring clean, single-receptor pharmacology at the human calcitonin receptor — without confounding activation of PTH1, CRF1, GLP1, or VPAC receptors — must select PHM-27 over VIP, human calcitonin, or PHI-27, as no other commercially available peptide offers this specific selectivity fingerprint with a human-sequence scaffold.
- [1] Ma JN, Currier EA, Essex A, Feddock M, Spalding TA, Nash NR, Brann MR, Burstein ES. Discovery of novel peptide/receptor interactions: identification of PHM-27 as a potent agonist of the human calcitonin receptor. Biochem Pharmacol. 2004;67(7):1279-1284. doi:10.1016/j.bcp.2003.11.008 View Source
